4-Methoxy-1,2-thiazinane 1,1-dioxide
Overview
Description
4-Methoxy-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. The compound’s molecular formula is C5H11NO3S, and it has a molecular weight of 165.21 g/mol
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1,2-thiazinane 1,1-dioxide are currently unknown. The compound belongs to the class of thiazinanes, which are known to interact with a variety of biological targets . .
Mode of Action
Thiazinanes and their derivatives have been shown to have a variety of biological activities, including anti-HIV activity . .
Biochemical Pathways
Given the diverse biological activities of thiazinanes, it is likely that multiple pathways could be affected
Result of Action
As a member of the thiazinane class, it may share some of the biological activities observed in other thiazinanes, such as anti-HIV activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-thiazinane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring structure .
Scientific Research Applications
4-Methoxy-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its aldose reductase inhibitory activity.
1,3-Thiazine derivatives: These compounds have various biological activities, including antimicrobial and anticancer properties.
Cephradine: A well-known antibiotic containing a thiazine skeleton.
Uniqueness
4-Methoxy-1,2-thiazinane 1,1-dioxide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and sulfone functionality make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxythiazinane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLIXPDGKIFUPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCS(=O)(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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